![molecular formula C8H6BrF3N2O2 B2465726 Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 1823388-62-0](/img/structure/B2465726.png)
Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The pyrimidine 5-carboxylate scaffold is extensively used for designing and synthesizing neuroprotective and anti-neuroinflammatory agents .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass was poured into crushed ice, and extracted with ethyl acetate . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form 3 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted at the 2nd position with a bromo group, at the 4th position with a trifluoromethyl group, and at the 5th position with a carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by nucleophilic addition-elimination reactions . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Scientific Research Applications
Gene Expression Inhibition
Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been found to be potent inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. These compounds, particularly ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, have been identified as novel inhibitors, indicating their potential utility in the modulation of gene expression (Palanki et al., 2002).
Chemical Synthesis and Functionalization
The compound has been involved in the generation and functionalization of 5-pyrimidyllithium species. These species show stability when flanked by electron-withdrawing substituents like trifluoromethyl and halogens (chlorine or bromine), leading to the production of corresponding carboxylic acids in high yields through halogen/metal permutation and subsequent carboxylation. The process, however, is selective, with varying yields depending on the substrates and reaction conditions (Schlosser et al., 2006).
Antimicrobial and Antioxidant Properties
Compounds synthesized from this compound have been tested for biological activities such as antioxidant, antibacterial, and antifungal effects. Some derivatives have shown moderate to good activities, highlighting the compound's potential in developing new antimicrobial and antioxidant agents (Youssef & Amin, 2012).
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
The inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway has been observed in the action of similar pyrimidine derivatives . This suggests that the compound may have a similar effect on these pathways.
Result of Action
Similar pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have similar effects.
Safety and Hazards
While specific safety and hazard information for Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate was not found, general precautions for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .
Future Directions
The future directions for the research and development of Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . These compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZUBWLJBNVULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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